N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
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Description
N-(6-bromo-1,3-benzothiazol-2-yl) compounds are a class of organic compounds that contain a benzothiazole ring structure, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . The specific compound you’re asking about also has a phenoxypropanamide group attached to it .
Molecular Structure Analysis
The molecular structure of similar compounds shows a benzothiazole ring structure with various functional groups attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds show that they are typically solid at room temperature . The molecular weight can vary depending on the specific functional groups attached to the benzothiazole ring .Scientific Research Applications
Antimicrobial Activity
A study by Anuse et al. (2019) highlighted the antimicrobial potential of substituted N-(benzo[d]thiazol-2-yl) derivatives, which were synthesized and evaluated against various microbial strains. These compounds, including structures similar to N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenoxypropanamide, showed good to moderate activity against selected bacterial and fungal strains, indicating their potential as a basis for developing new antimicrobial agents (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).
Photo-Physical Properties
Padalkar et al. (2011) synthesized fluorescent derivatives based on 2-substituted benzimidazole, benzoxazole, and benzothiazole, exploring their photo-physical characteristics. These compounds, related to this compound, exhibited excited state intra-molecular proton transfer pathway characteristics, showing single absorption and dual emission features. This research contributes to understanding the solvent polarity effects on absorption-emission properties of such compounds, which can be crucial for designing fluorescence-based sensors and materials (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).
Anticancer Activity
Tiwari et al. (2017) reported on the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which include compounds structurally related to this compound. These compounds were evaluated for their anticancer activity against a panel of human cancer cell lines, showing promising results. The study demonstrates the potential of these compounds in developing new anticancer therapies, highlighting the importance of the thiadiazole scaffold and benzamide groups in their efficacy (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c17-11-6-7-13-14(10-11)22-16(18-13)19-15(20)8-9-21-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBMINBFAIZBII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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